molecular formula C27H38Cl2N4O2 B12767918 2-(3',4'-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl CAS No. 96474-81-6

2-(3',4'-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl

Cat. No.: B12767918
CAS No.: 96474-81-6
M. Wt: 521.5 g/mol
InChI Key: MHEFGQQICBUVJV-UVVJDXDRSA-N
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Description

2-(3’,4’-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl typically involves multi-step organic reactions The starting materials might include substituted anilines and aldehydes, which undergo condensation reactions to form the quinazoline core

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.

    Reduction: Reduction reactions could target the quinazoline ring or the styryl group.

    Substitution: Various substitution reactions can occur, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, or antibacterial properties.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3’,4’-Dimethoxystyryl)-4-aminoquinazoline
  • 4-(delta-diethylamino-alpha-methylbutylamino)quinazoline
  • 2-(3’,4’-Dimethoxyphenyl)quinazoline

Uniqueness

2-(3’,4’-Dimethoxystyryl)-4-(delta-diethylamino-alpha-methylbutylamino)quinazoline 2HCl is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinazoline derivatives.

Properties

CAS No.

96474-81-6

Molecular Formula

C27H38Cl2N4O2

Molecular Weight

521.5 g/mol

IUPAC Name

4-N-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C27H36N4O2.2ClH/c1-6-31(7-2)18-10-11-20(3)28-27-22-12-8-9-13-23(22)29-26(30-27)17-15-21-14-16-24(32-4)25(19-21)33-5;;/h8-9,12-17,19-20H,6-7,10-11,18H2,1-5H3,(H,28,29,30);2*1H/b17-15+;;

InChI Key

MHEFGQQICBUVJV-UVVJDXDRSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)OC)OC.Cl.Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=CC(=C(C=C3)OC)OC.Cl.Cl

Origin of Product

United States

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